4-oxo-N-(oxolan-2-ylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-pentylquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

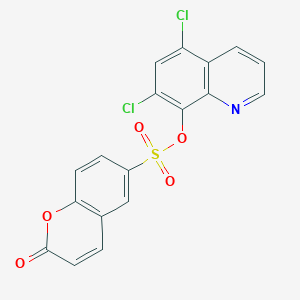

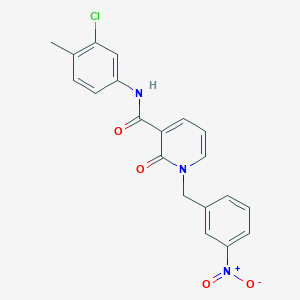

The compound "4-oxo-N-(oxolan-2-ylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-pentylquinazoline-7-carboxamide" is a chemically synthesized molecule that appears to be related to the 4-oxoquinoline family. This family of compounds is known for its biological and synthetic versatility, with various derivatives exhibiting a range of pharmacological activities, including antibacterial and antiviral properties .

Synthesis Analysis

The synthesis of 4-oxoquinoline derivatives can be achieved through different methods. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized for the purpose of correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . Another synthesis approach involves the reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes using ultrasound irradiation at room temperature, which yields 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives . These methods emphasize the importance of the carboxamide unit at the C-3 position of the 4-oxoquinoline core for biological activity .

Molecular Structure Analysis

The molecular structure of 4-oxoquinoline derivatives is confirmed through various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS . The presence of a carboxamide unit connected to the 4-oxoquinoline core is a significant feature that has been associated with different pharmacological activities .

Chemical Reactions Analysis

The reactivity of 4-oxoquinoline derivatives can be quite diverse. For example, optically active 2-alkyl-2-oxazoline-4-carboxamides can react with sulphonyl chlorides to form optically active N-sulphonyl derivatives . In the case of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, the N-ethylation reaction occurs at the nitrogen of the oxoquinoline group in a regioselective manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxoquinoline derivatives are influenced by their molecular structure. The synthesis methods and the resulting molecular structures, such as the presence of a carboxamide group, play a crucial role in determining the biological activity of these compounds. For instance, the synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were found to be potent tyrosinase inhibitors, with IC50 values significantly lower than the standard kojic acid . The kinetics mechanism for one of the compounds was analyzed by Lineweaver-Burk plots, which revealed non-competitive inhibition .

properties

IUPAC Name |

4-oxo-N-(oxolan-2-ylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-pentylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4S/c1-2-3-4-13-29-24(32)20-10-9-18(23(31)26-16-19-8-7-14-33-19)15-21(20)27-25(29)34-17-22(30)28-11-5-6-12-28/h9-10,15,19H,2-8,11-14,16-17H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNSRFFEYVULAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(oxolan-2-ylmethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-pentylquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)

![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)

![2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002228.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)